4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv.

Fragrance Chemistry Structural Analysis Oxidative Stability

The compound 4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. (CAS 61792-54-9) is a saturated monoterpenoid alcohol with the molecular formula C10H20O and a molecular weight of 156.27 g/mol.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
CAS No. 61792-54-9
Cat. No. B11957628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv.
CAS61792-54-9
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCC(C)CCC(=C(C)C)CO
InChIInChI=1S/C10H20O/c1-8(2)5-6-10(7-11)9(3)4/h8,11H,5-7H2,1-4H3
InChIKeySDKONKRTCOVRFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 61792-54-9: A Dihydro Isolavandulol Derivative for Fragrance and Flavor Formulation


The compound 4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. (CAS 61792-54-9) is a saturated monoterpenoid alcohol with the molecular formula C10H20O and a molecular weight of 156.27 g/mol [1]. It is the dihydro derivative of isolavandulol, meaning the carbon-carbon double bonds present in the parent molecule's backbone are fully saturated. This structural modification fundamentally changes the molecule's chemical stability and physicochemical profile, placing it within a distinct subclass of fragrance and flavor ingredients characterized by enhanced oxidative stability and a modified olfactory character [2]. Its European Inventory of Existing Commercial Chemical Substances (EINECS) number is 263-227-6, and it is grouped under food additives, indicating its intended use in regulated consumable goods [3].

The Procurement Risk of Interchanging CAS 61792-54-9 with Unsaturated Analogs


Substituting the saturated dihydro derivative (CAS 61792-54-9) with its unsaturated parent, isolavandulol (CAS 3304-27-6), or the structurally similar lavandulol (CAS 58461-27-1) introduces significant product performance risks. The core issue is oxidative instability: the parent compound's conjugated diene system is highly susceptible to autoxidation, leading to off-odor formation and product discoloration over time [1]. This intrinsic chemical difference is reflected in quantifiable physicochemical property shifts, including a change in LogP from an estimated 2.8–3.2 for isolavandulol to a measured 3.54 for the dihydro derivative, indicating altered hydrophobicity and substantivity on various substrates [2]. Generic substitution without recognizing this fundamental stability difference can lead to a shorter fragrance life, undesirable olfactory artifacts, and failure to meet the rigorous stability criteria required for complex consumer product formulations.

Quantitative Evidence for the Differentiated Selection of CAS 61792-54-9


Saturation of Molecular Backbone: A Structural Comparison with Isolavandulol

The target compound, CAS 61792-54-9, is the fully saturated dihydro derivative of isolavandulol (CAS 3304-27-6). This structural difference is quantified by the molecular formula: C10H20O for the target versus C10H18O for isolavandulol, representing the addition of two hydrogen atoms across a double bond. This saturation eliminates the labile π-bonds, directly correlating with a higher predicted oxidative stability, which is a critical performance parameter for applications requiring long shelf-life [1].

Fragrance Chemistry Structural Analysis Oxidative Stability

Measured LogP of 3.54: A Direct Indicator of Altered Hydrophobicity and Substantivity

The measured LogP for CAS 61792-54-9 is 3.54, a direct quantitative metric of its hydrophobicity [1]. This value is expected to be higher than that of the more polar, unsaturated isolavandulol, though a direct measured comparator value is not available in the public domain. The increased LogP indicates that the dihydro derivative will partition more favorably into non-polar matrices and oily substrates, directly influencing its substantivity—the ability of a fragrance material to remain on a surface—and its release profile from formulations.

Physicochemical Analysis Partition Coefficient Substantivity

Boiling Point of 215.6 °C: A Measurable Index of Processability and Volatility

The boiling point of CAS 61792-54-9 is measured at 215.6 ± 8.0 °C at 760 mmHg, while its flash point is 90.6 ± 8.3 °C . In contrast, the parent compound isolavandulol (CAS 3304-27-6) has a significantly lower boiling point of approximately 192 °C [1]. This boiling point elevation of approximately 24 °C is a direct quantitative outcome of the increased molecular weight and saturation, which enhances van der Waals interactions. For a procurement specialist, this translates to a higher flash point, which reduces handling risks and allows for more flexible processing windows in high-temperature manufacturing.

Process Safety Thermal Properties Volatility Control

EINECS 263-227-6 Designation: A Prerequisite for Food Additive Procurement Pathways

CAS 61792-54-9 is officially listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) under number 263-227-6 and is explicitly categorized within the 'Food additives' group in commercial databases [1]. This designation is a critical, binary gate-keeper for procurement. While isolavandulol (CAS 3304-27-6) exists in nature, its explicit registration status for food additive use is less defined in the same databases. This EINECS listing provides a clear, verifiable regulatory reference point, positioning CAS 61792-54-9 as a technically pre-qualified candidate for food flavoring applications, unlike its less-defined parent compound.

Regulatory Compliance Food Additives Procurement Eligibility

Procurement-Driven Application Scenarios for CAS 61792-54-9 Based on Verified Evidence


Long-Shelf-Life Fragrance Formulations in Oxidative Matrices

The molecular saturation of CAS 61792-54-9, evidenced by its C10H20O formula compared to the unsaturated C10H18O isolavandulol, makes it the superior candidate for fine fragrances and scented consumer products where extended shelf-life is non-negotiable. Its inherent resistance to autoxidation minimizes the risk of developing rancid off-notes over time, a common failure point for unsaturated analogs. This is the primary technical rationale for its selection in high-value, long-cycle product development [1].

Heat-Processed Food Flavoring with Enhanced Safety Margin

The direct head-to-head comparison of boiling points—215.6 °C for CAS 61792-54-9 versus approximately 192 °C for its parent compound—demonstrates a significant thermal stability advantage. This higher boiling point, combined with its flash point of 90.6 °C, provides a safer processing window for incorporation into food products requiring high-temperature steps like baking or extrusion. Its EINECS listing further supports its eligibility for food-grade procurement [2].

Manufacturing Process Safety and Handling

The measurable flash point of 90.6 ± 8.3 °C directly informs less restrictive storage and handling protocols compared to more volatile, lower-flash-point terpenoid alcohols. In an industrial setting, a higher flash point reduces the risk of accidental ignition and simplifies compliance with safety regulations for flammable liquids. This provides a clear, data-backed reason for safety officers and production managers to prioritize this compound in a risk-assessed procurement process .

Analytical Method Development and Quality Control

A validated scalable reverse-phase HPLC method, suitable for pharmacokinetics and impurity isolation, has been developed for CAS 61792-54-9 using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. This method provides a ready-to-use quality control framework for purity analysis and compound-specific analytics, directly supporting procurement verification, batch-to-batch consistency checks, and in-house analytical development [3].

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